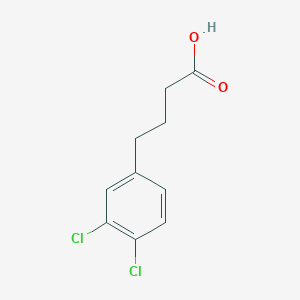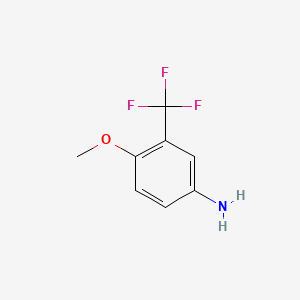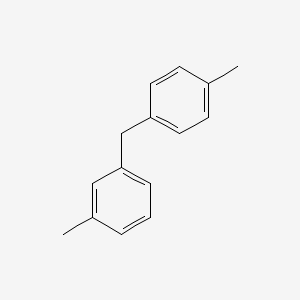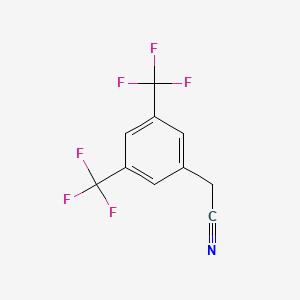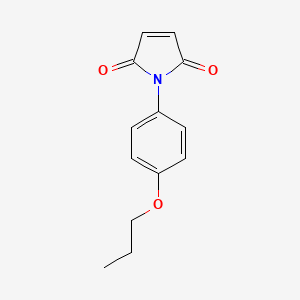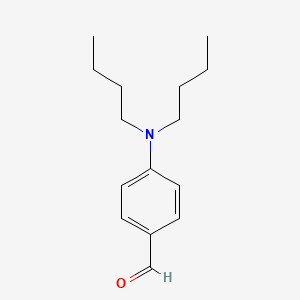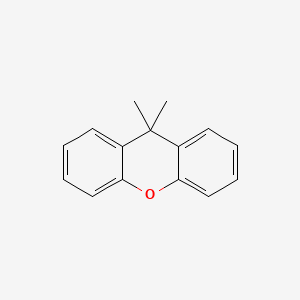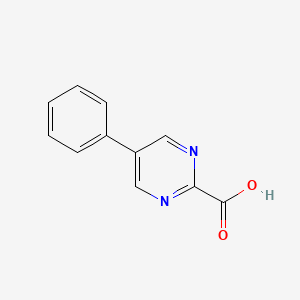
Ethyl 3-(4-chlorophenyl)propiolate
概要
説明
Ethyl 3-(4-chlorophenyl)propiolate is a chemical compound with the CAS Number: 20026-96-4 . It has a molecular weight of 208.64 and its IUPAC name is ethyl 3-(4-chlorophenyl)-2-propynoate . It is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of Ethyl 3-(4-chlorophenyl)propiolate is C11H9ClO2 . The InChI Code is 1S/C11H9ClO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 3-(4-chlorophenyl)propiolate has a density of 1.2±0.1 g/cm3 . Its boiling point is 293.5±23.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The flash point is 120.8±21.6 °C . The index of refraction is 1.555 .科学的研究の応用
Organic Synthesis
Ethyl 3-(4-chlorophenyl)propiolate is a valuable intermediate in organic synthesis. Its structure allows for the introduction of the 4-chlorophenyl group into various molecular frameworks. This compound can be used in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The presence of the propiolate group makes it a suitable candidate for Sonogashira coupling reactions, which are pivotal in constructing carbon-carbon bonds in organic chemistry.
Medicinal Chemistry
The pharmacokinetic properties of Ethyl 3-(4-chlorophenyl)propiolate, such as high gastrointestinal absorption and blood-brain barrier permeability, suggest its potential in medicinal chemistry. It could serve as a lead compound for the development of new therapeutic agents, especially considering its inhibitory activity on the CYP1A2 enzyme , which is involved in drug metabolism.
Safety and Hazards
特性
IUPAC Name |
ethyl 3-(4-chlorophenyl)prop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAMQLWFJMRMOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348882 | |
| Record name | Ethyl 3-(4-chlorophenyl)propiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20026-96-4 | |
| Record name | Ethyl 3-(4-chlorophenyl)propiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

